12-oxo-ETE

Descripción general

Descripción

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, also known as 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid, is a metabolite of arachidonic acid. This compound is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. It plays a significant role in various biological processes, including inflammation and cell signaling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- typically involves the oxidation of arachidonic acid. This process can be catalyzed by lipoxygenase enzymes, which introduce oxygen into the fatty acid chain, resulting in the formation of hydroperoxy derivatives. These intermediates are then further oxidized to form the 12-oxo derivative .

Industrial Production Methods

Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial or enzymatic systems to convert arachidonic acid into the desired product. This approach is favored due to its efficiency and the ability to produce the compound in large quantities .

Análisis De Reacciones Químicas

Types of Reactions

5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different eicosanoids.

Reduction: It can be reduced to form hydroxy derivatives, such as 12(S)-HETE and 12®-HETE.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature and neutral pH .

Major Products

The major products formed from these reactions include various hydroxy and keto derivatives of eicosatetraenoic acid, which have distinct biological activities .

Aplicaciones Científicas De Investigación

Inflammation and Immune Response

12-Oxo-ETE plays a significant role in mediating inflammatory responses. It has been shown to stimulate chemotaxis of neutrophils and macrophages, promoting their migration to sites of inflammation. This property is crucial for the immune response, as it facilitates the accumulation of immune cells at sites of tissue damage or infection.

- Chemotactic Activity : this compound enhances the directed migration of human neutrophils and macrophages, which is vital for effective immune surveillance and response to pathogens .

- Cell Adhesion : The compound promotes the aggregation of neutrophils and their adherence to vascular endothelial cells, further supporting inflammatory processes .

Cancer Biology

Recent studies have highlighted the role of this compound in cancer biology, particularly in tumor cell proliferation and metastasis.

- Tumor Cell Proliferation : this compound has been implicated in stimulating the proliferation of various cancer cell lines, including prostate and breast cancer cells. This effect may be mediated through its interaction with specific receptors involved in cell signaling pathways .

- Infiltration of Inflammatory Cells : In cancerous tissues, this compound can enhance the infiltration of inflammatory cells, potentially contributing to a tumor-promoting microenvironment .

Reproductive Health

In reproductive physiology, this compound has been identified as a significant signal for placental expulsion during delivery.

- Fetal Membrane Release : Research indicates that this compound is a strong candidate signaling molecule that induces the release of fetal membranes after delivery in cows. This suggests its potential role in parturition processes across species .

Cardiovascular Effects

The compound also exhibits cardiovascular effects by influencing vascular tone and reactivity.

- Vasodilation : this compound acts as a competitive antagonist at thromboxane receptors, leading to vasodilation in pre-constricted blood vessels. This mechanism may have implications for managing conditions related to vascular dysfunction .

Potential Therapeutic Applications

Given its diverse biological activities, this compound presents potential therapeutic applications:

- Targeting Inflammatory Diseases : Due to its role in mediating inflammation, targeting pathways involving this compound could offer novel strategies for treating inflammatory diseases such as asthma or arthritis.

- Cancer Therapy : Understanding the mechanisms by which this compound promotes tumor growth could lead to new therapeutic approaches aimed at disrupting these pathways.

Data Table: Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- involves its interaction with specific receptors and enzymes. It induces a rapid, dose-dependent increase in cytoplasmic free calcium via the Leukotriene B4 receptor or a common activation sequence. This leads to the activation of matrix metalloproteinases and the induction of apoptosis in certain cell types .

Comparación Con Compuestos Similares

Similar Compounds

Arachidonic Acid: The precursor of 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)-, involved in the synthesis of various eicosanoids.

12(S)-HETE and 12®-HETE: Hydroxy derivatives formed by the reduction of 12-oxo-ETE.

Leukotrienes and Prostaglandins: Other eicosanoids with distinct biological functions.

Uniqueness

What sets 5,8,10,14-Eicosatetraenoicacid, 12-oxo-, (5Z,8Z,10E,14Z)- apart is its specific role in activating matrix metalloproteinases and inducing apoptosis, which are critical processes in inflammation and tissue remodeling .

Actividad Biológica

12-Oxo-eicosatetraenoic acid (12-oxo-ETE) is a biologically active oxoicosatetraenoic acid that has garnered attention for its role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, metabolic pathways, receptor interactions, and implications in disease states.

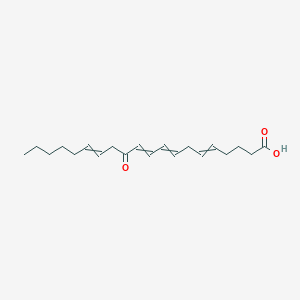

Chemical Structure and Synthesis

This compound is characterized by the presence of a keto group at the 12-position of the eicosatetraenoic acid backbone. It is synthesized from 12-hydroxyeicosatetraenoic acid (12-HETE) through the action of microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase, which converts 12-HETE to this compound. This metabolic pathway is observed in various tissues, including porcine polymorphonuclear leukocytes and rabbit corneal epithelium .

Receptor Interactions

This compound interacts with several receptors that mediate its biological effects:

- GPR31 : This receptor has been implicated in the signaling pathways activated by 12-HETE and its metabolites, influencing cell proliferation and inflammatory responses .

- OXE Receptor : Although primarily associated with 5-oxo-ETE, this receptor may also play a role in mediating some effects of this compound, particularly in eosinophilic inflammation .

Cellular Effects

Research indicates that this compound exhibits various cellular activities:

- Calcium Mobilization : It has been shown to induce calcium transients in human neutrophils, although its potency is lower compared to other metabolites like 12-HETE .

- Chemotaxis : While it does not display significant chemotactic activity at high concentrations (up to 10 μM), it may still influence neutrophil behavior indirectly through its metabolites .

- Inhibition of Lipoxygenase Activity : this compound has been identified as an inhibitor of lipoxygenase isozymes, which may regulate the production of inflammatory mediators .

Inflammation and Allergic Responses

Several studies have explored the role of this compound in inflammatory diseases:

- In models of asthma, it was noted that oxo-lipids could modulate leukocyte activity, suggesting a potential role for this compound in exacerbating allergic responses through enhanced eosinophil accumulation .

Cancer Research

The involvement of this compound in cancer biology has also been investigated:

- Studies indicate that it may promote tumor cell proliferation via GPR31 signaling pathways, suggesting its potential as a target for cancer therapy . The modulation of tumor microenvironment by oxo-lipids highlights the need for further research into their roles as pro-inflammatory mediators.

Comparative Table of Biological Activities

Propiedades

Número CAS |

108437-64-5 |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(5Z,8Z,10E,14Z)-12-oxoicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ |

Clave InChI |

GURBRQGDZZKITB-VXBMJZGYSA-N |

SMILES |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C\CC(=O)/C=C/C=C\C/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC(=O)C=CC=CCC=CCCCC(=O)O |

Apariencia |

Assay:≥90%A solution in ethanol |

Descripción física |

Solid |

Sinónimos |

12-KETE 12-keto-5,8,11,13-eicosatetraenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.